molecular formula C13H16N4O2 B3197249 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1004451-79-9

4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B3197249
CAS RN: 1004451-79-9
M. Wt: 260.29 g/mol
InChI Key: CFKXDVXWVVUKFN-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. AM-251 has been shown to selectively block the effects of cannabinoids on the CB1 receptor, which is the primary receptor of the endocannabinoid system.

Mechanism of Action

4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide selectively blocks the effects of cannabinoids on the CB1 receptor, which is the primary receptor of the endocannabinoid system. The CB1 receptor is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. By blocking the effects of cannabinoids on the CB1 receptor, 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can help researchers better understand the role of the endocannabinoid system in these processes.
Biochemical and Physiological Effects:
4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in rodents, suggesting that it may have potential therapeutic applications for obesity. It has also been shown to reduce inflammation and pain in animal models, suggesting that it may have potential therapeutic applications for chronic pain. Additionally, 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications for anxiety and depression.

Advantages and Limitations for Lab Experiments

4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly selective CB1 receptor antagonist, which means that it can be used to selectively block the effects of cannabinoids on the CB1 receptor without affecting other receptors. This can help researchers better understand the role of the endocannabinoid system in various physiological processes. However, 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has some limitations as well. It has a relatively short half-life, which means that it may need to be administered repeatedly in some experiments. Additionally, it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential therapeutic applications for obesity, chronic pain, anxiety, and depression. Another potential direction is to investigate its effects on other receptors and signaling pathways in the endocannabinoid system. Additionally, future research could investigate the potential for developing more potent and selective CB1 receptor antagonists based on the structure of 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research to study the endocannabinoid system. It has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, mood, appetite, and memory. 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has also been used to study the effects of cannabinoids on the central nervous system and to investigate the potential therapeutic applications of cannabinoid receptor antagonists.

properties

IUPAC Name

4-amino-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3,14H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXDVXWVVUKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180071
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004451-79-9
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004451-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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